molecular formula C11H18ClN B1514416 UNII-836ENR275N CAS No. 26194-85-4

UNII-836ENR275N

Cat. No.: B1514416
CAS No.: 26194-85-4
M. Wt: 199.72 g/mol
InChI Key: HFBTZBOJTFIRAS-HNCPQSOCSA-N
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Description

UNII-836ENR275N is a chemical compound with a unique identifier assigned by the Global Substance Registration System (GSRS). For instance, mandates rigorous characterization of compounds, including NMR spectroscopy, mass spectrometry, and elemental analysis to confirm purity and structural integrity. If UNII-836ENR275N is a novel compound, its synthesis would require documentation of reaction conditions (e.g., solvents, catalysts) and validation of stereochemistry via techniques like X-ray crystallography or circular dichroism . For known compounds, comparisons to literature data (e.g., melting points, spectral profiles) would be essential to confirm identity .

Properties

CAS No.

26194-85-4

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

(2R)-N-ethyl-1-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-3-12-10(2)9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H/t10-;/m1./s1

InChI Key

HFBTZBOJTFIRAS-HNCPQSOCSA-N

SMILES

CCNC(C)CC1=CC=CC=C1.Cl

Isomeric SMILES

CCN[C@H](C)CC1=CC=CC=C1.Cl

Canonical SMILES

CCNC(C)CC1=CC=CC=C1.Cl

Other CAS No.

26194-85-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Etilamfetamine hydrochloride can be synthesized through the reaction of phenethylamine with ethyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of etilamfetamine hydrochloride involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Etilamfetamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Etilamfetamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on biological systems, particularly in neurotransmitter research.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Etilamfetamine hydrochloride exerts its effects primarily by interacting with the central nervous system . It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine . This leads to enhanced synaptic transmission and increased neuronal activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

Based on and 15 , comparisons should focus on structurally related compounds (e.g., shared functional groups, metal substitutions) or functionally analogous substances (e.g., similar applications in catalysis or pharmaceuticals). Below is a hypothetical comparison using methodological frameworks from the provided evidence:

Property UNII-836ENR275N Compound A (CAS 918538-05-3) Compound B (CAS 21075-86-5)
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₆H₃Cl₂N₃ C₈H₁₆N₂O₂
Molecular Weight 188.01 g/mol 188.01 g/mol 172.22 g/mol
Spectral Data ¹H NMR: δ 7.2 (s, 1H) ¹H NMR: δ 7.1–7.3 (m, aromatic) ¹H NMR: δ 1.2 (t, 3H, CH₃)
Synthetic Route Pd-catalyzed coupling KI/DMF-mediated reaction Amine alkylation in THF
Biological Activity Not reported Log S: -3.2 (low solubility) Bioavailability score: 0.55
Hazard Profile H315 (skin irritation) H315-H319-H335 H302 (harmful if swallowed)

Methodological Considerations

  • Characterization Standards : As per , all compounds must be validated via ¹H/¹³C NMR, HRMS, and elemental analysis. For stereoisomers, 2D NMR or X-ray data are critical to resolve ambiguities .
  • Literature Benchmarking: Known compounds should reference prior studies (e.g., CAS database entries) to avoid redundant synthesis and ensure reproducibility .

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